molecular formula C23H21N3O2S B11463961 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one

Cat. No.: B11463961
M. Wt: 403.5 g/mol
InChI Key: ITYYBSFFDDQBQJ-UHFFFAOYSA-N
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Description

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with appropriate pyrimidine derivatives under acidic conditions to form the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. It is believed to interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is hypothesized to involve inhibition of certain enzymes or binding to specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one apart from similar compounds is its specific combination of functional groups and the pyrrolo[2,3-d]pyrimidine core

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one

InChI

InChI=1S/C23H21N3O2S/c1-15(27)16(2)29-23-21-20(17-7-5-4-6-8-17)13-26(22(21)24-14-25-23)18-9-11-19(28-3)12-10-18/h4-14,16H,1-3H3

InChI Key

ITYYBSFFDDQBQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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